molecular formula C17H17N3O B12437072 2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one

2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12437072
M. Wt: 279.34 g/mol
InChI Key: RPQDFWLDFGGRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C17H17N3O. It is known for its unique structure, which includes a quinazolinone core and a phenylethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which can have different functional groups attached to the core structure. These derivatives may exhibit distinct chemical and biological properties .

Scientific Research Applications

2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one
  • 2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one

Uniqueness

2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinazolinone core and a phenylethylamine moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

2-[(1-phenylethylamino)methyl]-3H-quinazolin-4-one

InChI

InChI=1S/C17H17N3O/c1-12(13-7-3-2-4-8-13)18-11-16-19-15-10-6-5-9-14(15)17(21)20-16/h2-10,12,18H,11H2,1H3,(H,19,20,21)

InChI Key

RPQDFWLDFGGRKB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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